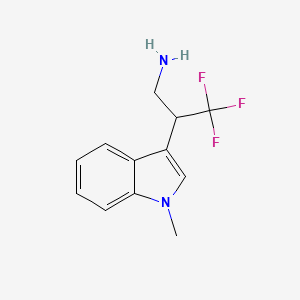
(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure ist eine organische Verbindung, die zur Klasse der Aminosäuren gehört. Sie enthält einen Pyridinring, der an eine Phenylgruppe gebunden ist, die wiederum mit einem Propansäuregrundgerüst verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 3-Brompyridin und 4-Brombenzaldehyd.
Bildung eines Zwischenprodukts: Der erste Schritt beinhaltet die Bildung einer Zwischenverbindung durch eine Suzuki-Kupplungsreaktion zwischen 3-Brompyridin und 4-Brombenzaldehyd in Gegenwart eines Palladiumkatalysators und einer Base.
Reduktion: Das Zwischenprodukt wird dann mit einem geeigneten Reduktionsmittel wie Natriumborhydrid reduziert, um den entsprechenden Alkohol zu erhalten.
Oxidation: Der Alkohol wird mit einem Oxidationsmittel wie Pyridiniumchlorchromat zum entsprechenden Aldehyd oxidiert.
Aldol-Kondensation: Der Aldehyd wird in Gegenwart einer Base einer Aldol-Kondensation mit Glycinethylester unterzogen, um das gewünschte Produkt zu bilden.
Hydrolyse: Der letzte Schritt beinhaltet die Hydrolyse des Esters, um (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure zu ergeben.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure können ähnliche Synthesewege verwenden, sind aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Systemen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen durchlaufen.
Kondensation: Die Verbindung kann an Kondensationsreaktionen teilnehmen, um größere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Halogenierungsmittel wie Brom oder Chlor und Nucleophile wie Amine oder Thiole.
Kondensation: Basen wie Natriumhydroxid oder Säuren wie Schwefelsäure.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure, wie z. B. Ketone, Alkohole, Amine und substituierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexer organischer Moleküle und Koordinationsverbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzymhemmung und Rezeptorbindung.
Medizin: Es werden Forschungsarbeiten durchgeführt, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich neurologischer Erkrankungen und Krebs, zu erforschen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Fluoreszenz und Leitfähigkeit eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(3-Pyridyl)propionsäure
- 4-(Pyridin-3-yl)propionsäure
- (E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-on
Einzigartigkeit
(S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure ist aufgrund ihrer spezifischen Struktur einzigartig, die ein Aminosäuregrundgerüst mit einer Pyridin-substituierten Phenylgruppe kombiniert. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-pyridin-3-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-13(14(17)18)8-10-3-5-11(6-4-10)12-2-1-7-16-9-12/h1-7,9,13H,8,15H2,(H,17,18)/t13-/m0/s1 |
InChI-Schlüssel |
HWAKOCNTLFYOFR-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
